molecular formula C11H9ClN2O2S B1351428 4-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine CAS No. 915873-63-1

4-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine

Cat. No.: B1351428
CAS No.: 915873-63-1
M. Wt: 268.72 g/mol
InChI Key: UJRSOTQEMKMWCD-UHFFFAOYSA-N
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Description

4-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine is a complex organic compound that features a benzodioxin ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Thiazole Ring: This involves the reaction of the chlorinated benzodioxin with thioamides or other sulfur-containing reagents under controlled conditions.

    Amination: The final step involves introducing the amine group, which can be done using ammonia or amine derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorine atom or the amine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of substituted thiazole or benzodioxin derivatives.

Scientific Research Applications

4-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The chlorine atom and amine group play crucial roles in binding to enzymes or receptors, potentially inhibiting or activating biological pathways. The benzodioxin and thiazole rings contribute to the compound’s stability and reactivity, allowing it to modulate various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-acetamide
  • 4-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-ol

Uniqueness

4-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c12-7-4-10-9(15-1-2-16-10)3-6(7)8-5-17-11(13)14-8/h3-5H,1-2H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRSOTQEMKMWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Cl)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388111
Record name 4-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198933
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

915873-63-1
Record name 4-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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